

Application Notes and Protocols for ER-27319 Maleate in RBL-2H3 Cells

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Compound of Interest

Compound Name: *ER-27319 maleate*

Cat. No.: *B10768320*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **ER-27319 maleate**, a potent and selective Syk inhibitor, in RBL-2H3 cells. This information is intended to assist researchers in studying mast cell signaling and screening for potential anti-allergic and anti-inflammatory compounds.

Introduction

ER-27319 is an acridone-related compound that selectively inhibits the spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction downstream of the high-affinity IgE receptor (FcεRI) in mast cells.[1][2][3] Activation of FcεRI by an antigen-IgE complex initiates a signaling cascade that leads to the degranulation and release of allergic and inflammatory mediators, such as histamine and cytokines.[3][4][5] **ER-27319 maleate** has been shown to effectively block these processes by specifically targeting the FcεRI-mediated activation of Syk, making it a valuable tool for studying mast cell biology and for the development of novel therapeutics for allergic diseases.[1][3]

Mechanism of Action

Upon antigen-induced aggregation of IgE-bound FcεRI, the Src family kinase Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of the receptor.[6] This phosphorylation event creates docking sites for the tandem

SH2 domains of Syk, leading to its recruitment and subsequent activation through phosphorylation.[5] Activated Syk then phosphorylates downstream signaling molecules, including phospholipase C- γ 1 (PLC- γ 1), which ultimately results in calcium mobilization, degranulation, and cytokine production.[3][7]

ER-27319 selectively inhibits the tyrosine phosphorylation and activation of Syk that is induced by the Fc ϵ RI pathway.[1][3] It has been demonstrated that ER-27319 does not inhibit the kinase activity of Lyn or the phosphorylation of the Fc ϵ RI receptor itself.[1][3] Furthermore, its inhibitory effect is specific to the Syk activation mediated by the Fc ϵ RI γ subunit's phospho-ITAM, as it does not affect Syk activation induced by the Ig β ITAM in B cells.[1][3] This selectivity makes ER-27319 a precise tool for dissecting the role of Syk in Fc ϵ RI signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of **ER-27319 maleate** on various responses in RBL-2H3 cells.

Table 1: Inhibition of Mediator Release and Intracellular Signaling

Parameter	Cell Type	IC50 Value	Concentration for >80% Inhibition	Reference
Histamine Release	Human Cultured Mast Cells	~10 μ M	30 μ M	[1][2]
Arachidonic Acid Release	Human Cultured Mast Cells	~10 μ M	30 μ M	[1][2]
Inositol Phosphate Generation	RBL-2H3 Cells	~10 μ M	Not specified	[2][3]
Histamine Secretion	RBL-2H3 Cells	~10 μ M	Not specified	[2][3]
TNF- α Secretion	RBL-2H3 Cells	~10 μ M	Not specified	[2][3]

Table 2: Inhibition of Syk Phosphorylation

Cell Type	ER-27319 Concentration	Percent Inhibition of Syk Phosphorylation	Reference
RBL-2H3 Cells	10 μ M	57%	[2]
RBL-2H3 Cells	30 μ M	66.3% \pm 9.1%	[1]
RBL-2H3 Cells	30 μ M	87%	[2]

Table 3: Inhibition of Syk Activity

Cell Type	ER-27319 Concentration	Percent Inhibition of Syk Activity	Reference
RBL-2H3 Cells	30 μ M	68.7% \pm 11.3%	[1]

Experimental Protocols

RBL-2H3 Cell Culture

- Cell Line: RBL-2H3 (Rat Basophilic Leukemia) cells.[8][9]
- Culture Medium: Eagle's Minimal Essential Medium (EMEM) or RPMI-1640 supplemented with 15-20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin.[9][10]
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. [11]
- Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Sensitization and Stimulation of RBL-2H3 Cells

- Sensitization: To sensitize the cells, incubate them overnight (18-24 hours) with monoclonal anti-dinitrophenyl (DNP)-IgE (typically at a concentration of 0.5 μ g/mL) in complete culture medium.[10][12]
- Inhibitor Treatment: Before stimulation, wash the sensitized cells with a suitable buffer (e.g., Siraganian buffer or PBS) and pre-incubate with desired concentrations of **ER-27319**

maleate (e.g., 10-100 μ M) or vehicle control for a specified time (e.g., 10-60 minutes) at 37°C.[2]

- Stimulation: Induce degranulation by challenging the cells with DNP-human serum albumin (DNP-HSA) or DNP-bovine serum albumin (DNP-BSA) at a concentration of 10-100 ng/mL for 15-30 minutes at 37°C.[1][12][13]

Measurement of Degranulation (β -Hexosaminidase Release Assay)

This assay is a common method to quantify mast cell degranulation.

- Principle: β -hexosaminidase is an enzyme stored in mast cell granules and is released along with histamine upon degranulation. Its activity in the supernatant can be measured colorimetrically.
- Procedure:
 - After stimulation, centrifuge the cell plates to pellet the cells.
 - Collect the supernatant, which contains the released β -hexosaminidase.
 - To determine the total cellular β -hexosaminidase, lyse the remaining cells in the wells with a lysis buffer (e.g., 0.1% Triton X-100).
 - Incubate an aliquot of the supernatant or cell lysate with the substrate p-nitrophenyl-N-acetyl- β -D-glucosaminide (PNP-NAG) in a citrate buffer (pH 4.5) for 1-2 hours at 37°C.
 - Stop the reaction by adding a stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃, pH 10).
 - Measure the absorbance at 405 nm using a microplate reader.
 - Calculate the percentage of β -hexosaminidase release as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100.[14][15]

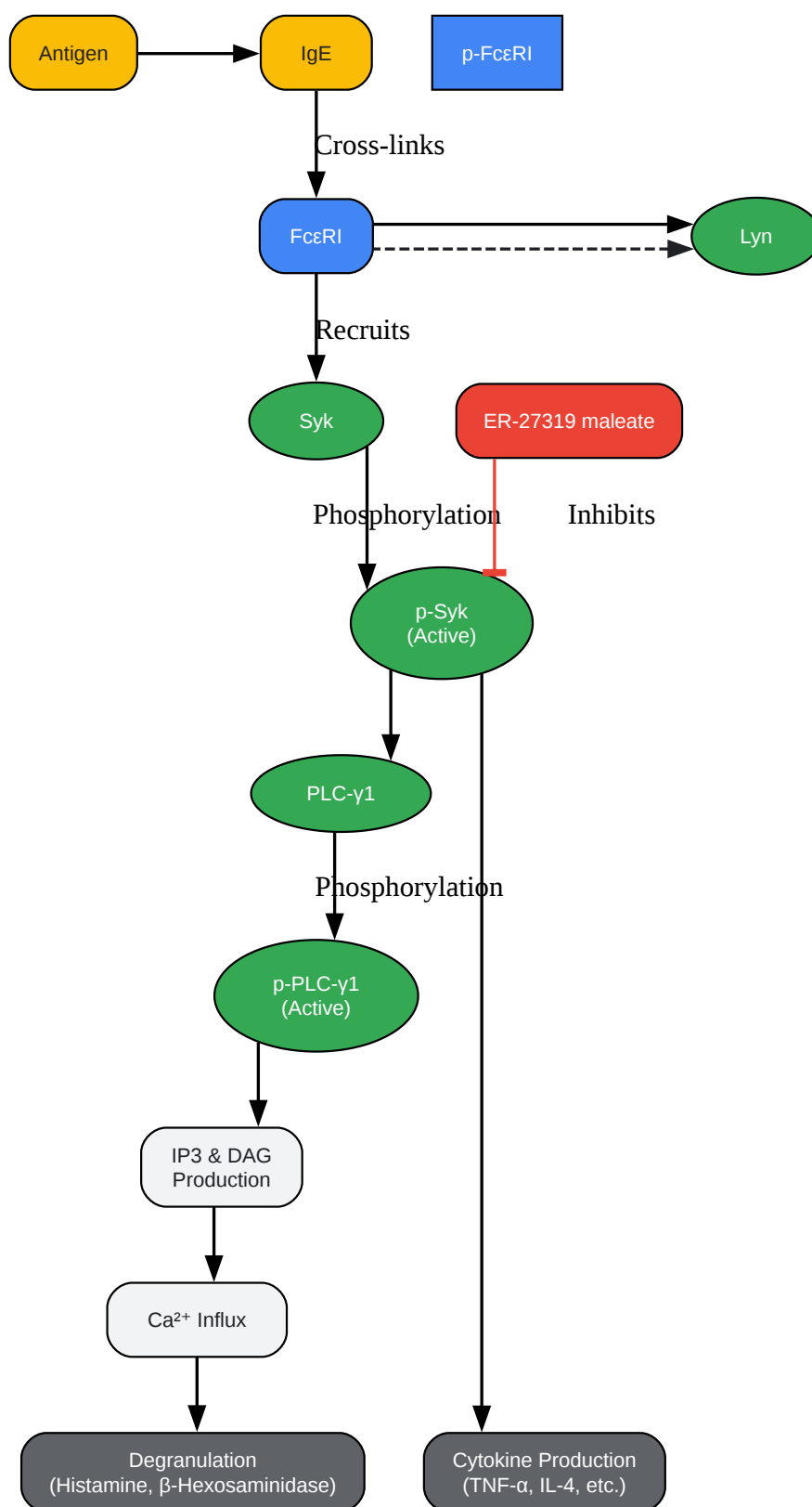
Western Blotting for Protein Phosphorylation

This protocol is used to assess the phosphorylation status of Syk and other signaling proteins.

- Cell Lysis: Following stimulation, immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Syk) overnight at 4°C.
 - Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
 - To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Syk).^[1]

Visualizations

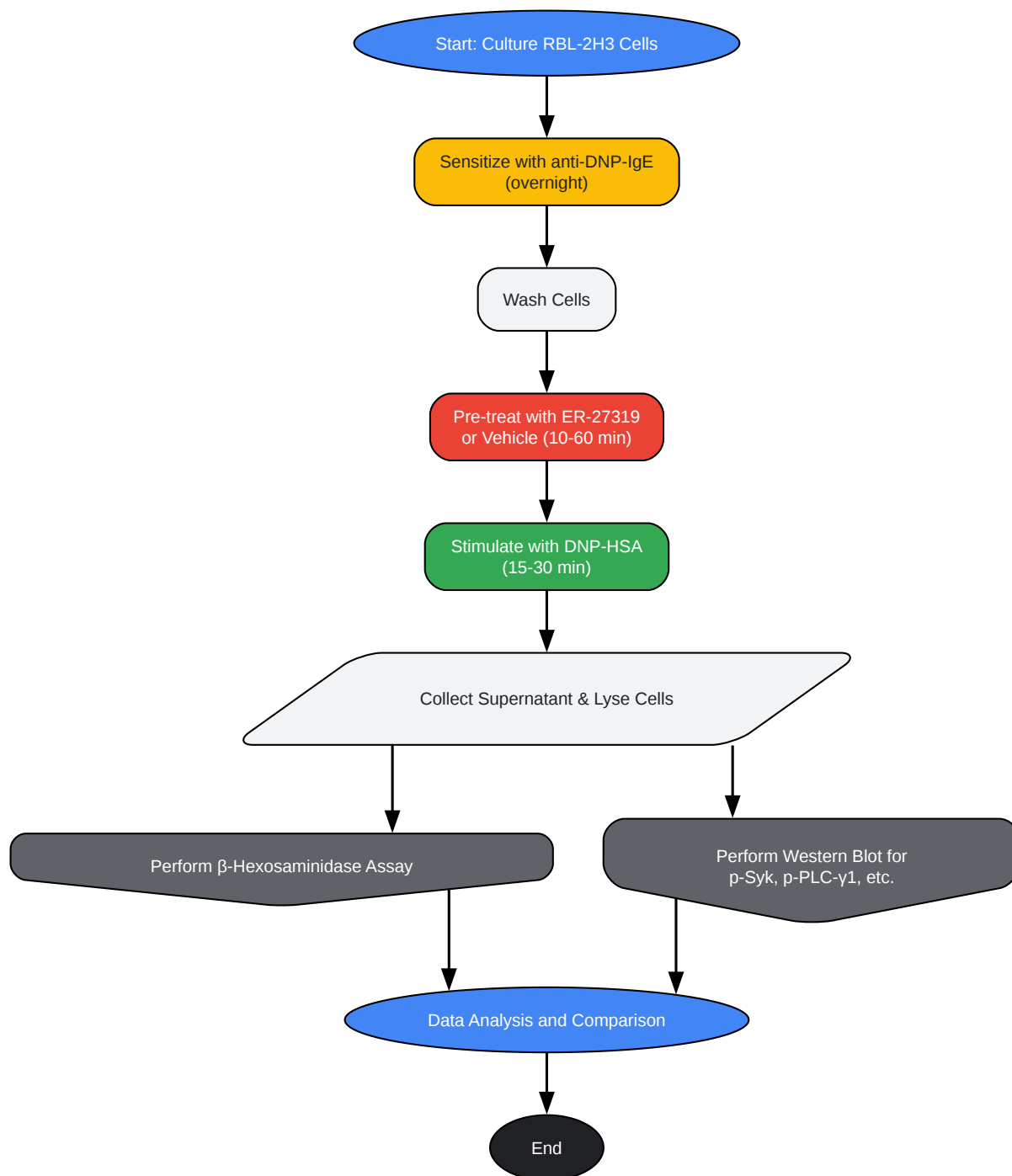
Signaling Pathway of FcεRI-Mediated Mast Cell Activation and Inhibition by ER-27319



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Caption: FcεRI signaling cascade and the inhibitory action of **ER-27319 maleate**.

Experimental Workflow for Assessing ER-27319 Efficacy



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Caption: Workflow for evaluating ER-27319's effect on RBL-2H3 degranulation.

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